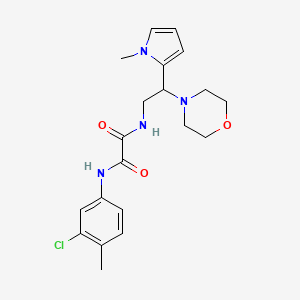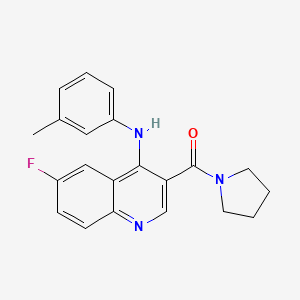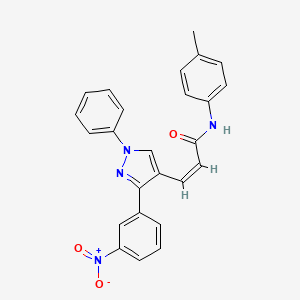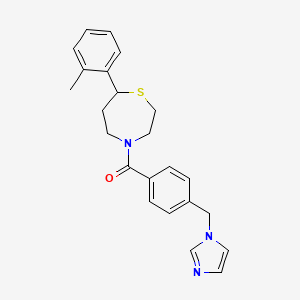
(4-((1H-imidazol-1-yl)methyl)phenyl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-((1H-imidazol-1-yl)methyl)phenyl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a thiazepane derivative and has been synthesized using various methods. The purpose of
Scientific Research Applications
Antibacterial Applications
Compounds with thiazolyl and pyrazole moieties, similar to parts of the query compound, have been synthesized and screened for their antibacterial activities. Such studies indicate the potential of these structural motifs in contributing to the development of new antibacterial agents (Landage, Thube, & Karale, 2019).
Crystal Structure Analysis
The crystal structures of compounds featuring N-heterocycles, akin to the imidazolyl group in the query compound, have been determined, providing insights into molecular configurations and intermolecular interactions. Such analyses are crucial for understanding compound stability and reactivity (Wang, Sun, Zhang, & Sun, 2017).
Synthesis of Complex Molecules
Research on the synthesis of molecules with benzodiazepine receptor binding activities, involving heterocyclic carboxylic esters and related phenylmethanone compounds, suggests the potential of the structural units in the development of anxiolytics with reduced side effects. This points to the relevance of such motifs in medicinal chemistry (Clements-Jewery et al., 1988).
Corrosion Inhibition
Imidazole-based molecules, including those similar in structure to the query compound, have been applied as corrosion inhibitors for metals in acidic mediums. These studies highlight the potential of such compounds in protecting metal surfaces from corrosion, relevant in industrial applications (Costa et al., 2021).
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. Imidazole derivatives have been known to exhibit a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . .
Mode of Action
Imidazole derivatives are known to interact with various biological targets, leading to a wide range of effects
properties
IUPAC Name |
[4-(imidazol-1-ylmethyl)phenyl]-[7-(2-methylphenyl)-1,4-thiazepan-4-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3OS/c1-18-4-2-3-5-21(18)22-10-12-26(14-15-28-22)23(27)20-8-6-19(7-9-20)16-25-13-11-24-17-25/h2-9,11,13,17,22H,10,12,14-16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUCPXFKSRUBSDR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCN(CCS2)C(=O)C3=CC=C(C=C3)CN4C=CN=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((1H-imidazol-1-yl)methyl)phenyl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

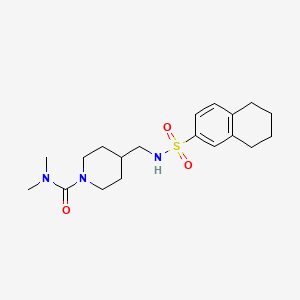
![ethyl 3-carbamoyl-2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2397912.png)
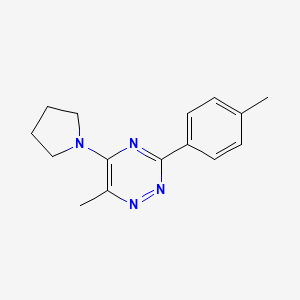
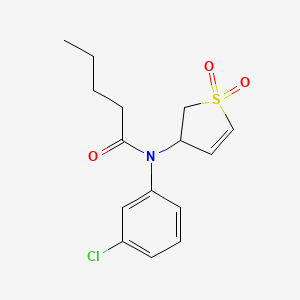
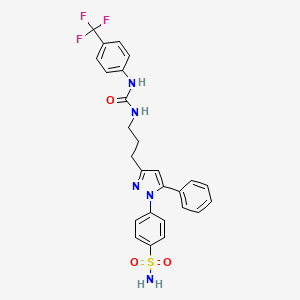

![N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide](/img/structure/B2397920.png)
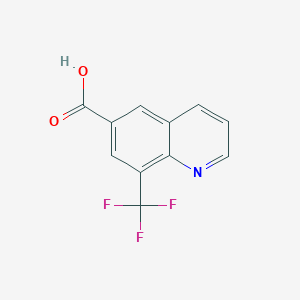
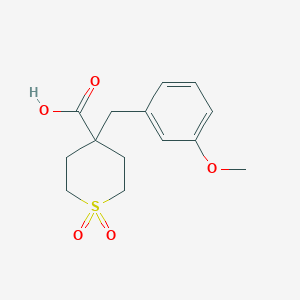
![5-((4-Benzylpiperidin-1-yl)(3-chlorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2397925.png)

